An In-depth Technical Guide to (S)-3-cyclohexyl-1-propyn-3-ol: Properties, Synthesis, and Characterization
An In-depth Technical Guide to (S)-3-cyclohexyl-1-propyn-3-ol: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
(S)-3-cyclohexyl-1-propyn-3-ol is a chiral secondary propargylic alcohol with significant potential as a building block in organic synthesis and medicinal chemistry. Its structure, featuring a stereogenic center bearing a hydroxyl group, a cyclohexyl ring, and a terminal alkyne, offers a versatile scaffold for the introduction of molecular complexity and the synthesis of novel bioactive molecules. This guide provides a comprehensive overview of its physical properties, a detailed synthesis protocol, and an analysis of its expected spectroscopic characteristics.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₄O | [PubChem][1] |
| Molecular Weight | 138.21 g/mol | [PubChem][1] |
| IUPAC Name | (1S)-1-cyclohexylprop-2-yn-1-ol | [PubChem][1] |
| XLogP3 | 2.1 | [PubChem][1] |
| Hydrogen Bond Donor Count | 1 | [PubChem][1] |
| Hydrogen Bond Acceptor Count | 1 | [PubChem][1] |
| Rotatable Bond Count | 2 | [PubChem][1] |
| Exact Mass | 138.104465066 Da | [PubChem][1] |
| Topological Polar Surface Area | 20.2 Ų | [PubChem][1] |
Note: The properties listed above are computationally derived and should be considered as estimates. Experimental verification is recommended.
Synthesis of (S)-3-cyclohexyl-1-propyn-3-ol
The enantioselective synthesis of chiral propargylic alcohols is a well-established field in organic chemistry.[2][3][4][5][6] A key strategy involves the asymmetric addition of an alkyne nucleophile to an aldehyde. The following protocol outlines a method for the preparation of (S)-3-cyclohexyl-1-propyn-3-ol.
Experimental Protocol:
A general and effective method for the synthesis of chiral propargylic alcohols involves the asymmetric addition of a terminal alkyne to an aldehyde, often facilitated by a chiral catalyst.[4]
Materials:
-
Cyclohexanecarboxaldehyde
-
Ethynylmagnesium bromide or another suitable ethynylating agent
-
Chiral ligand (e.g., a derivative of BINOL or a chiral amino alcohol)
-
A metal salt (e.g., Zn(OTf)₂, Ti(O-i-Pr)₄)
-
Anhydrous solvent (e.g., THF, toluene)
-
Reagents for workup and purification (e.g., saturated aqueous NH₄Cl, ethyl acetate, silica gel)
Procedure:
-
Catalyst Formation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), the chiral ligand and the metal salt are dissolved in the anhydrous solvent. The mixture is stirred at room temperature for a specified time to allow for the formation of the chiral catalyst complex.
-
Addition of Alkyne: The ethynylating agent is added to the catalyst solution, and the mixture is stirred.
-
Addition of Aldehyde: Cyclohexanecarboxaldehyde is added dropwise to the reaction mixture, typically at a low temperature (e.g., 0 °C or -78 °C) to enhance enantioselectivity.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
Workup: The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the enantiomerically enriched (S)-3-cyclohexyl-1-propyn-3-ol.
Causality in Experimental Choices:
-
Chiral Ligand and Metal Salt: The choice of the chiral ligand and metal salt is critical for achieving high enantioselectivity. The ligand creates a chiral environment around the metal center, which directs the facial attack of the alkyne nucleophile on the prochiral aldehyde.
-
Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is essential as organometallic reagents (like Grignard reagents) and many catalysts are sensitive to moisture and oxygen.
-
Low Temperature: Performing the reaction at low temperatures often increases the enantiomeric excess of the product by enhancing the energetic difference between the diastereomeric transition states leading to the two enantiomers.
Spectroscopic Characterization
¹H NMR Spectroscopy:
The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.
-
Alkyne-H: A singlet or a narrow triplet (due to long-range coupling) around δ 2.0-2.5 ppm.
-
Carbinol-H: A multiplet for the proton on the carbon bearing the hydroxyl group (CH-OH), likely in the region of δ 4.0-4.5 ppm. The multiplicity will depend on the coupling with the adjacent proton on the cyclohexyl ring.
-
Cyclohexyl-H: A complex series of multiplets in the upfield region, typically between δ 1.0-2.0 ppm, corresponding to the methylene and methine protons of the cyclohexyl ring.
-
Hydroxyl-H: A broad singlet whose chemical shift is concentration and solvent dependent, typically between δ 1.5-4.0 ppm.
¹³C NMR Spectroscopy:
The carbon NMR spectrum will provide information about the carbon framework.
-
Alkyne Carbons: Two signals are expected for the sp-hybridized carbons of the alkyne. The terminal alkyne carbon (≡C-H) would appear around δ 70-75 ppm, and the internal alkyne carbon (C≡C-CH) would be found around δ 80-90 ppm.
-
Carbinol Carbon: The carbon atom attached to the hydroxyl group (CH-OH) is expected to resonate in the range of δ 60-70 ppm.
-
Cyclohexyl Carbons: Several signals in the aliphatic region (δ 25-45 ppm) corresponding to the carbons of the cyclohexyl ring.
Infrared (IR) Spectroscopy:
The IR spectrum is particularly useful for identifying key functional groups.
-
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.
-
≡C-H Stretch: A sharp, medium-intensity absorption band around 3300 cm⁻¹ is indicative of the terminal alkyne C-H bond.
-
C≡C Stretch: A weak to medium, sharp absorption band in the range of 2100-2140 cm⁻¹ corresponds to the carbon-carbon triple bond stretch.
-
C-H Stretch (sp³): Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are due to the C-H stretching vibrations of the cyclohexyl group.
-
C-O Stretch: A strong absorption in the fingerprint region, around 1000-1100 cm⁻¹, corresponds to the C-O single bond stretch.
Mass Spectrometry (MS):
Mass spectrometry will confirm the molecular weight of the compound.
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 138.
-
Fragmentation: Common fragmentation pathways for alcohols include the loss of a water molecule (M-18), leading to a peak at m/z = 120. Alpha-cleavage (cleavage of the bond adjacent to the oxygen atom) would also be expected, leading to fragments corresponding to the loss of the ethynyl group or the cyclohexyl group.
Enantiomeric Purity Determination
For a chiral molecule like (S)-3-cyclohexyl-1-propyn-3-ol, determining the enantiomeric purity is crucial.
Methods for Determining Enantiomeric Excess (ee):
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. The sample is passed through a chiral stationary phase which interacts differently with the two enantiomers, leading to their separation and allowing for the quantification of each.
-
NMR Spectroscopy with Chiral Shift Reagents or Chiral Solvating Agents: The addition of a chiral auxiliary can induce diastereomeric interactions that result in separate signals for the enantiomers in the NMR spectrum, allowing for their integration and the calculation of the ee.
-
Optical Rotation: Measurement of the specific rotation using a polarimeter can confirm the presence of a single enantiomer if the value for the enantiomerically pure compound is known. While not quantitative for determining ee without a reference value, it can confirm the stereochemical outcome of a synthesis.[7]
Safety and Handling
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.
Self-Validating Protocols:
The purity and identity of the synthesized (S)-3-cyclohexyl-1-propyn-3-ol should be rigorously confirmed through a combination of the spectroscopic methods described above. The enantiomeric excess should be determined by a validated chiral HPLC method. This comprehensive characterization ensures the quality and reliability of the material for subsequent research and development activities.
References
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Gonela, U. M., & Yadav, J. S. (2020). Synthesis of chiral propargyl alcohols following the base-induced elimination protocol: application in the total synthesis of natural products. New Journal of Chemistry, 44(13), 4973-4993. [Link]
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Gonela, U. M., & Yadav, J. S. (2020). Synthesis of Chiral Propargyl Alcohols Following Base-Induced Elimination Protocol: Application in Total Synthesis of Natural Products. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of propargyl alcohols. Retrieved February 29, 2024, from [Link]
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Yadav, J. S., Deshpande, P. K., & Sharma, G. V. M. (1990). An effective practical method for the synthesis of chiral propargyl alcohols. Tetrahedron, 46(20), 7033-7046. [Link]
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Pu, L. (2010). Catalytic asymmetric synthesis of chiral propargylic alcohols for the intramolecular Pauson-Khand cycloaddition. PubMed. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10307864, (S)-3-cyclohexyl-1-propyn-3-ol. Retrieved February 29, 2024 from [Link].
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The Good Scents Company. (n.d.). 3-cyclohexyl-1-propanol. Retrieved February 29, 2024, from [Link]
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Cheméo. (n.d.). Chemical Properties of 1-Cyclohexyl-2-propen-1-ol (CAS 4352-44-7). Retrieved February 29, 2024, from [Link]
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Chemsrc. (n.d.). 1-cyclohexylprop-2-en-1-ol. Retrieved February 29, 2024, from [Link]
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MDPI. (2016). Total Synthesis of Chiral Falcarindiol Analogues Using BINOL-Promoted Alkyne Addition to Aldehydes. Molecules, 21(1), 108. [Link]
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Banwell, M. G. (2017). Stereoselective Syntheses of Certain Natural Products and their Analogues from Chiral-pool and Enzymatically-derived Building Blocks. Open Research Repository. [Link]
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Journal of Visualized Experiments. (2023, March 13). Development-Heterogeneous Enantioselective Catalysts: Chiral MOFs l Protocol Preview. [Link]
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ResearchGate. (2025, September 17). Synthesis, Crystal Structure and Spectral Characterization of 5-Methyl-2-(Propan-2-yl)Cyclohexyl Cyanoacetate and 1,3,3-Trimethylbicyclo[2.2.1]Heptan-2-yl Cyanoacetate. [Link]
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National Center for Biotechnology Information. (n.d.). Highly enantioselective synthesis of γ-, δ-, and ε-chiral 1-alkanols via Zr-catalyzed asymmetric carboalumination of alkenes (ZACA)–Cu. Retrieved February 29, 2024, from [Link]
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Kanazawa University. (2019, January 9). New synthesis strategy for chiral drugs -- versatile chiral chemical species from aldehydes. [Link]
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